molecular formula C11H8ClNO4 B13412007 (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid

(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid

Cat. No.: B13412007
M. Wt: 253.64 g/mol
InChI Key: HWMPAXJYKHDGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is a chemical compound with the molecular formula C11H8ClNO4 It is a derivative of phenoxyacetic acid, featuring a chloro-substituted isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-isoxazol-5-ylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of (4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and the chloro group are thought to play crucial roles in its biological activity by facilitating binding to these targets and modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid
  • 2-(2-(Isoxazol-5-yl)-4-methylphenoxy)acetic acid
  • 5-Chloro-2-(isoxazol-5-yl)phenol

Uniqueness

(4-Chloro-2-isoxazol-5-ylphenoxy)acetic acid is unique due to the presence of both the chloro-substituted isoxazole ring and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

2-[4-chloro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid

InChI

InChI=1S/C11H8ClNO4/c12-7-1-2-9(16-6-11(14)15)8(5-7)10-3-4-13-17-10/h1-5H,6H2,(H,14,15)

InChI Key

HWMPAXJYKHDGES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NO2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.